molecular formula C10H17N3 B2736304 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1698408-65-9

7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2736304
CAS No.: 1698408-65-9
M. Wt: 179.267
InChI Key: HVJQXXBJDFOBSO-UHFFFAOYSA-N
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Description

7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.267. The purity is usually 95%.
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Scientific Research Applications

Overview of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatory agents, CRF1 antagonists, and radiodiagnostic agents. Significant advancements in structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in developing drug-like candidates for various disease targets. This review emphasizes the synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their substantial biological properties alongside SAR studies, marking a path for medicinal chemists to explore further (S. Cherukupalli et al., 2017).

Pyrazolo[1,5-a]pyrimidine in Optoelectronic Materials

Quinazolines and pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, have been extensively researched for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The review outlines their luminescent properties, highlighting the potential of these heterocycles in electroluminescence and photo-luminescence applications, thus opening new avenues for the development of advanced optoelectronic devices (G. Lipunova et al., 2018).

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives, including the pyrazolo[1,5-a]pyrimidine class, serve as excellent materials for the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This review encompasses a range of pyrimidine-based optical sensors, underscoring their significant biological and medicinal applications. The versatility of pyrimidine derivatives as sensing materials is attributed to their exquisite sensing capabilities, which have been highlighted through literature from 2005 to 2020 (Gitanjali Jindal & N. Kaur, 2021).

Applications in Catalysis and Synthesis

The review on the importance of hybrid catalysts for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds sheds light on the broad applicability of these compounds in medicinal and pharmaceutical industries. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives through diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, illustrates their significant role in developing lead molecules. This comprehensive analysis from 1992 to 2022 highlights the application of these scaffolds in catalysis and synthesis, providing valuable insights for researchers aiming to utilize these compounds in drug development (Mehul P. Parmar et al., 2023).

Mechanism of Action

The mechanism of action of “7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is not documented in the literature. If this compound has biological activity, further studies would be needed to elucidate its mechanism of action .

Safety and Hazards

The safety and hazards associated with “7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” are not well-documented. It is recommended to handle this compound with the general precautions used for chemical substances .

Properties

IUPAC Name

7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)8-4-6-11-9-5-7-12-13(8)9/h5,7-8,11H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJQXXBJDFOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC2=CC=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.